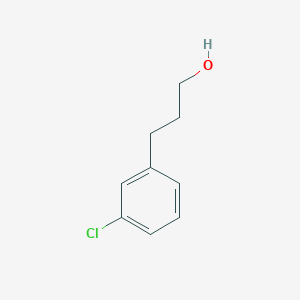

3-(3-Chlorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEMWIXPCKLTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433708 | |

| Record name | 3-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22991-03-3 | |

| Record name | 3-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(3-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)propan-1-ol, a key chemical intermediate. The document details its physicochemical properties, spectroscopic profile, and critically evaluates established and potential synthetic routes. Emphasis is placed on the practical execution of these syntheses, including detailed step-by-step protocols and an analysis of the mechanistic principles that govern the choice of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge required for the effective utilization of this versatile building block.

Introduction

This compound is a substituted aromatic alcohol that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a flexible propanol chain attached to a chlorinated phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold for the construction of diverse molecular architectures. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of derivative compounds, a feature often exploited in drug design. This guide will provide an in-depth exploration of its synthesis and key properties, empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of analytical data.

Physicochemical Data

The macroscopic properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid at room temperature.

| Property | Value | Source |

| CAS Number | 22991-03-3 | [2] |

| Molecular Formula | C₉H₁₁ClO | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Moderately soluble in water |

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of δ 7.0-7.3 ppm. The aliphatic protons of the propanol chain would appear as multiplets in the upfield region. The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely be a triplet around δ 3.6 ppm, the adjacent methylene group (-CH₂-) a multiplet around δ 1.9 ppm, and the benzylic methylene group (Ar-CH₂-) a triplet around δ 2.7 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the nine carbon atoms. The aromatic carbons would resonate in the δ 125-145 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The carbons of the propanol chain would appear in the upfield region, with the carbon attached to the hydroxyl group (C-OH) resonating around δ 60-65 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 170, with a characteristic isotopic pattern (M+2) at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the propanol chain.

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two primary and logical synthetic disconnections are the reduction of a corresponding carboxylic acid or its derivative, and the formation of a carbon-carbon bond via a Grignard reaction.

Synthesis via Reduction of 3-(3-Chlorophenyl)propanoic Acid

A common and reliable method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. 3-(3-Chlorophenyl)propanoic acid is a commercially available starting material. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for this transformation.

Mechanism and Rationale:

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution. The highly polarized Al-H bond delivers a hydride to the electrophilic carbonyl carbon of the carboxylic acid. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks reduce the carboxylate to the corresponding primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. A final aqueous workup with acid is necessary to protonate the resulting alkoxide and to decompose any excess reducing agent.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

-

Addition of Starting Material: A solution of 3-(3-chlorophenyl)propanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easily filtered.

-

Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis via Grignard Reaction

Mechanism and Rationale:

The Grignard reagent, 3-chlorobenzylmagnesium chloride, is prepared by the reaction of 3-chlorobenzyl chloride with magnesium metal in an anhydrous ether. This organometallic species acts as a potent nucleophile, with the benzylic carbon being highly carbanionic. Ethylene oxide, a strained three-membered ring, is an excellent electrophile. The nucleophilic attack of the Grignard reagent on one of the carbon atoms of the ethylene oxide ring leads to the opening of the epoxide. This reaction is highly regioselective, with the nucleophile attacking the less substituted carbon. The initial product is a magnesium alkoxide, which upon acidic workup, is protonated to yield the desired primary alcohol, this compound. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings and a small crystal of iodine (as an initiator) are placed. A solution of 3-chlorobenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is then added slowly to the Grignard solution. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Reaction Completion and Workup: After the addition is complete, the mixture is stirred at room temperature for a period to ensure the reaction goes to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its hydroxyl group and the potential for further functionalization of the aromatic ring.

Intermediate for Epoxide Synthesis

As noted in the literature, a key application of this compound is as an intermediate in the synthesis of epoxides.[1] The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis (an SN2 reaction) to form the corresponding epoxide, 3-(3-chlorobenzyl)oxirane. These epoxides are versatile intermediates themselves, susceptible to ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

Precursor for Biologically Active Molecules

The structural motif of a phenylpropanol is found in numerous biologically active compounds. While direct applications of this compound in marketed drugs are not widely documented, its derivatives are of significant interest. For instance, related amino-propanol structures are known to be intermediates in the synthesis of various pharmaceutical agents. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing access to a diverse array of chemical entities for screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with straightforward and scalable synthetic routes. Its well-defined physicochemical and spectroscopic properties, coupled with the reactivity of its functional groups, make it an important building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis and properties, offering a solid foundation for its practical application in a research setting.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Chlorophenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and potential applications of 3-(3-Chlorophenyl)propan-1-ol (CAS No. 22991-03-3). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties is essential for researchers, scientists, and professionals in drug development. This document consolidates available data, provides expert interpretation of predicted spectral characteristics, and outlines a detailed experimental protocol for its synthesis. All quantitative data is summarized in tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a chlorophenyl group attached to a propanol moiety, imparts a unique combination of lipophilicity and reactivity, making it a valuable precursor in the development of novel therapeutic agents. Notably, it is utilized as an intermediate in the synthesis of epoxides, which are crucial for producing a range of natural products and pharmaceuticals. A comprehensive understanding of its physicochemical characteristics is paramount for its effective utilization and for the development of robust and scalable synthetic processes.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁ClO | |

| Molecular Weight | 170.64 g/mol | |

| CAS Number | 22991-03-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Predicted: ~270.7 °C at 760 mmHg | Based on computational models |

| Melting Point | Not available | |

| Density | Predicted: 1.151 g/cm³ | Based on computational models |

| Solubility | Moderately soluble in water; Soluble in organic solvents like ethanol and diethyl ether. | General chemical principles |

| pKa | Predicted: ~15.0 | Based on the pKa of similar alcohols |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | [1] |

The presence of the chlorine atom on the phenyl ring increases the molecule's lipophilicity, as indicated by the LogP value of 2.8.[1] The hydroxyl group, however, allows for hydrogen bonding, contributing to its moderate solubility in water.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features based on established principles and data from analogous compounds. This information is crucial for the identification and characterization of the compound in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.26 | m | 1H | Ar-H | Aromatic proton ortho to the chloro group. |

| ~ 7.15-7.20 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~ 3.68 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group, split by the neighboring methylene group. |

| ~ 2.75 | t | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring, split by the neighboring methylene group. |

| ~ 1.90 | p | 2H | -CH₂-CH₂-CH₂- | Methylene protons in the middle of the propyl chain, split by the two adjacent methylene groups. |

| ~ 1.5 (broad s) | s | 1H | -OH | The hydroxyl proton signal is often broad and may exchange with D₂O. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 144 | Ar-C (quaternary) | Aromatic carbon attached to the propyl chain. |

| ~ 134 | Ar-C (quaternary) | Aromatic carbon attached to the chlorine atom. |

| ~ 130 | Ar-CH | Aromatic methine carbon. |

| ~ 128 | Ar-CH | Aromatic methine carbon. |

| ~ 127 | Ar-CH | Aromatic methine carbon. |

| ~ 126 | Ar-CH | Aromatic methine carbon. |

| ~ 62 | -CH₂-OH | Carbon of the methylene group attached to the hydroxyl group. |

| ~ 34 | Ar-CH₂- | Carbon of the methylene group attached to the aromatic ring. |

| ~ 31 | -CH₂-CH₂-CH₂- | Carbon of the central methylene group in the propyl chain. |

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 (broad) | Strong | O-H stretch of the alcohol |

| 3000-3100 | Medium | C-H stretch of the aromatic ring |

| 2850-2960 | Medium | C-H stretch of the aliphatic chain |

| 1550-1600 | Medium | C=C stretch of the aromatic ring |

| 1050-1150 | Strong | C-O stretch of the primary alcohol |

| 700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aromatic alcohols.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 170/172 | [M]⁺ (Molecular ion) with isotopic pattern for one chlorine atom |

| 152/154 | [M - H₂O]⁺ |

| 139/141 | [M - CH₂OH]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Synthesis Protocol

A common and reliable method for the synthesis of this compound is the reduction of 3-(3-chlorophenyl)propanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Reaction Scheme

Caption: Reduction of 3-(3-chlorophenyl)propanoic acid to this compound.

Step-by-Step Methodology

Materials:

-

3-(3-chlorophenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carboxylic Acid: Dissolve 3-(3-chlorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filtration: Filter the resulting white precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to further functionalize both the hydroxyl group and the aromatic ring.

-

Precursor for Epoxides: As mentioned, this alcohol is a key starting material for the synthesis of chiral epoxides. These epoxides are highly sought-after intermediates in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs).

-

Synthesis of Trazodone Analogs: Research has shown the use of related chlorophenyl-containing building blocks in the synthesis of trazodone analogs, which are investigated for their potential as antidepressant agents with dual 5-HT1A/5-HT7 receptor affinity.

-

General Synthetic Intermediate: The hydroxyl group can be easily converted into other functional groups such as halides, esters, and ethers, allowing for its incorporation into a wide range of molecular scaffolds for drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in pharmaceutical research and development. This guide has provided a detailed, albeit partially predictive, overview of its physicochemical and spectral properties, a robust synthesis protocol, and insights into its applications. While a lack of publicly available experimental data for certain parameters necessitates reliance on theoretical predictions, the information presented herein offers a solid foundation for scientists and researchers working with this compound. Further experimental validation of the predicted data is encouraged to enhance the collective understanding of this versatile molecule.

References

3-(3-Chlorophenyl)propan-1-ol structural analysis and confirmation

An In-depth Technical Guide for the Structural Analysis and Confirmation of 3-(3-Chlorophenyl)propan-1-ol

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory compliance. This compound is a valuable chemical intermediate, notably utilized in the synthesis of various pharmaceuticals and natural products.[1] Its precise molecular architecture dictates its reactivity and suitability for subsequent chemical transformations. Therefore, a robust analytical workflow to verify its identity and purity is not merely a procedural formality but a critical checkpoint to ensure the integrity of the entire research and development pipeline.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the synergistic interplay of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This integrated strategy forms a self-validating system, where each technique provides a unique piece of the structural puzzle, culminating in a definitive and irrefutable confirmation of the molecule's identity.

Compound Profile

Before delving into the analytical methodologies, it is essential to establish the foundational chemical and physical properties of the target compound. This information provides a theoretical framework against which experimental data will be compared.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.64 g/mol | [1][2] |

| Monoisotopic Mass | 170.0498427 Da | [2][3] |

| CAS Number | 22991-03-3 | [2][4] |

| Appearance | Data not available | [4] |

| SMILES | C1=CC(=CC(=C1)Cl)CCCO | [2][3] |

The Analytical Triad for Structural Elucidation

No single analytical technique can provide a complete structural picture with absolute certainty. A robust confirmation relies on the convergence of data from orthogonal methods.[5][6] Our approach is centered on an analytical triad:

-

Mass Spectrometry (MS): Provides the high-level view, confirming the molecular weight and elemental composition.[5]

-

Infrared (IR) Spectroscopy: Acts as a functional group detector, verifying the presence of key chemical bonds (e.g., alcohol).[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the high-resolution blueprint, mapping the precise connectivity of atoms within the molecule.[5][7]

Caption: Integrated workflow for the structural confirmation of this compound.

Mass Spectrometry (MS): The Molecular Scale

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For our purpose, Electron Ionization (EI) is a common technique that fragments the molecule in a reproducible way, providing a unique fingerprint and information about its structure. The most critical piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

Experimental Protocol (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation:

The mass spectrum of this compound provides several key validation points.

-

Molecular Ion (M⁺) Peak: The primary confirmation comes from the molecular ion peak. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance), we expect to see a characteristic M⁺ and M+2 peak pattern in an approximate 3:1 ratio.

-

M⁺ Peak (with ³⁵Cl): m/z ≈ 170.05

-

M+2 Peak (with ³⁷Cl): m/z ≈ 172.05

-

-

Key Fragmentation Patterns: The fragmentation pattern provides corroborating structural evidence. Expected fragments include:

-

Loss of Water [M-H₂O]⁺: A peak at m/z ≈ 152, resulting from the dehydration of the alcohol.

-

Benzylic Cleavage: A strong peak corresponding to the chlorotropylium ion or related structures. Cleavage of the C-C bond between the propyl chain and the aromatic ring can lead to various fragments.

-

Propyl Chain Fragmentation: Cleavage along the aliphatic chain will also produce characteristic smaller fragments.

-

| Ion Fragment | Expected m/z (for ³⁵Cl) | Significance |

| [M]⁺ | 170 | Molecular Ion |

| [M+2]⁺ | 172 | Isotopic peak confirming one Cl atom |

| [M-H₂O]⁺ | 152 | Confirms presence of an alcohol group |

| [C₇H₆Cl]⁺ | 125 | Fragment containing the chlorophenyl group |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibration of bonds within a molecule when they absorb infrared radiation.[7] Specific bonds absorb at characteristic frequencies, allowing for the identification of functional groups.[5] This technique is particularly effective for confirming the presence of the alcohol (-OH) group and the aromatic ring.

Experimental Protocol (FTIR, Thin Film):

-

Sample Preparation: Place one drop of the neat liquid sample (if applicable) or a concentrated solution onto a salt plate (e.g., NaCl or KBr).

-

Acquisition: Place the plate in the spectrometer's sample holder.

-

Analysis: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum provides a quick and definitive check for the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the unmistakable signature of the alcohol's hydroxyl group.[8] Its broadness is due to hydrogen bonding.

-

C-H Stretches:

-

Aromatic C-H: Sharp, medium-intensity peaks appear just above 3000 cm⁻¹ .

-

Aliphatic C-H: Strong, sharp peaks appear just below 3000 cm⁻¹ (~2960-2850 cm⁻¹).[8]

-

-

C=C Aromatic Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region indicates the C-O single bond of the primary alcohol.[8]

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 800-600 cm⁻¹ , corresponds to the C-Cl bond.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Confirmed |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | sp² C-H stretch | Aromatic Ring |

| 2960-2850 | sp³ C-H stretch | Alkyl Chain |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1150-1050 | C-O stretch | Primary Alcohol |

| 800-600 | C-Cl stretch | Chloro-substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[5] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of each type of atom.[6]

Caption: Numbering scheme for NMR spectral assignments.

¹H NMR Analysis

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum. Standard acquisition involves a short pulse, an acquisition time of a few seconds, and a relaxation delay.

Data Interpretation:

The ¹H NMR spectrum should account for all 11 protons in the molecule, distributed across distinct chemical environments.

-

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns but should integrate to a total of 4H.

-

Aliphatic Methylene Group (C7-H₂, δ ~2.7 ppm): The two protons adjacent to the aromatic ring (position 7) will appear as a triplet, split by the neighboring protons on C8. Integration: 2H.

-

Aliphatic Methylene Group (C9-H₂, δ ~3.7 ppm): The two protons attached to the carbon bearing the hydroxyl group (position 9) are the most deshielded of the aliphatic protons. They will appear as a triplet, split by the protons on C8. Integration: 2H.

-

Aliphatic Methylene Group (C8-H₂, δ ~1.9 ppm): These two protons (position 8) are coupled to the protons on both C7 and C9. They will appear as a quintet or a multiplet. Integration: 2H.

-

Hydroxyl Proton (OH, δ variable): The alcohol proton signal can appear over a broad range and is often a broad singlet. Its position is dependent on concentration and solvent. Integration: 1H.

| Position | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| H2, H4, H5, H6 | 7.0 - 7.3 | Multiplet | 4H | Aromatic Protons |

| H7 | ~ 2.7 | Triplet (t) | 2H | -CH₂-Ar |

| H8 | ~ 1.9 | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |

| H9 | ~ 3.7 | Triplet (t) | 2H | -CH₂-OH |

| OH | Variable | Broad Singlet (br s) | 1H | Hydroxyl Proton |

¹³C NMR Analysis

Experimental Protocol:

The sample prepared for ¹H NMR can be used directly. ¹³C NMR requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, as C2/C6 and C4/C5 are chemically non-equivalent due to the meta-substituent.

-

Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region. The carbon directly attached to the chlorine (C3) will be found around δ 134 ppm, while the carbon attached to the propyl chain (C1) will be around δ 143 ppm. The other four CH carbons will appear between δ 125-130 ppm.

-

Aliphatic Carbons (δ 20-70 ppm):

-

C9 (δ ~62 ppm): The carbon bonded to the oxygen is the most deshielded.

-

C7 (δ ~34 ppm): The carbon adjacent to the aromatic ring.

-

C8 (δ ~32 ppm): The central carbon of the propyl chain.

-

| Position | Expected δ (ppm) | Assignment |

| C1 | ~143 | Quaternary Aromatic C-CH₂ |

| C3 | ~134 | Quaternary Aromatic C-Cl |

| C2, C4, C5, C6 | 125 - 130 | Aromatic CH |

| C9 | ~62 | -CH₂-OH |

| C7 | ~34 | -CH₂-Ar |

| C8 | ~32 | -CH₂-CH₂-CH₂- |

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is achieved not by a single measurement but by the compelling and consistent narrative told by three orthogonal analytical techniques. Mass spectrometry confirms the correct molecular weight (170.64 g/mol ) and the presence of a single chlorine atom.[1][2] Infrared spectroscopy validates the presence of the critical alcohol and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic framework, confirming the 3-chloro substitution pattern on the phenyl ring and the linear propan-1-ol chain. When the data from this analytical triad align, the structural assignment can be made with the highest degree of scientific confidence, ensuring the quality and integrity of this crucial chemical intermediate for its downstream applications.

References

- 1. This compound | 22991-03-3 | XAA99103 [biosynth.com]

- 2. This compound | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 4. chemwhat.com [chemwhat.com]

- 5. rroij.com [rroij.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 3-(3-Chlorophenyl)propan-1-ol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-(3-Chlorophenyl)propan-1-ol (CAS No: 22991-03-3), a significant chemical intermediate.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule. It is important to note that experimentally-derived spectra for this specific compound are not widely available in public databases. Therefore, this guide leverages established spectroscopic principles, computational predictions, and comparative data from analogous structures to present a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

This compound is an aromatic alcohol with the molecular formula C₉H₁₁ClO and a molecular weight of approximately 170.64 g/mol .[2][3] Its structure consists of a propan-1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the meta-position of the ring. This unique arrangement of functional groups—a primary alcohol, an alkyl chain, and a chlorinated aromatic ring—gives rise to a distinct spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a roadmap for structural verification.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the three methylene groups of the propanol chain, and the hydroxyl proton. The signals are predicted based on the known chemical shift effects of the chloro- and alkyl- substituents on the aromatic ring and the electronegativity of the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (OH) | ~1.5 - 2.5 | Singlet (broad) | - | 1H |

| H-b (-CH₂-O) | ~3.70 | Triplet | ~6.5 | 2H |

| H-c (-CH₂-) | ~1.90 | Quintet | ~7.0 | 2H |

| H-d (Ar-CH₂-) | ~2.72 | Triplet | ~7.5 | 2H |

| H-Ar | ~7.10 - 7.25 | Multiplet | - | 4H |

Interpretation and Rationale:

-

Hydroxyl Proton (H-a): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

-

Methylene Protons (H-b, H-c, H-d): The three methylene groups form a coupled system.

-

H-b: These protons are adjacent to the electronegative oxygen atom, causing them to be the most downfield of the aliphatic signals. They are split into a triplet by the neighboring H-c protons.

-

H-c: This central methylene group is coupled to both H-b and H-d. The resulting signal is expected to be a quintet (or a multiplet resembling a quintet).

-

H-d: These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with H-c.

-

-

Aromatic Protons (H-Ar): The four protons on the meta-substituted ring will produce a complex multiplet in the aromatic region. The electron-withdrawing nature of the chlorine atom will influence the precise shifts of the individual aromatic protons.

Caption: Molecular structure of this compound with proton labels.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on standard values for aromatic and aliphatic carbons, with adjustments for substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (Ar-C-Cl) | ~134.5 | Aromatic C attached to Cl (ipso-carbon), downfield shift. |

| C-2 (Ar-C) | ~130.0 | Aromatic C ortho to Cl. |

| C-3 (Ar-C-C) | ~144.0 | Aromatic C attached to the propyl chain (ipso-carbon). |

| C-4 (Ar-C) | ~128.5 | Aromatic C para to Cl. |

| C-5 (Ar-C) | ~126.5 | Aromatic C ortho to Cl. |

| C-6 (Ar-C) | ~127.0 | Aromatic C meta to Cl. |

| C-7 (Ar-CH₂) | ~32.0 | Benzylic carbon, slightly deshielded by the ring. |

| C-8 (-CH₂-) | ~34.0 | Aliphatic carbon. |

| C-9 (-CH₂-O) | ~62.0 | Carbon attached to oxygen, significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Alcohol |

| 3100 - 3000 | C-H stretch (sp²) | Medium | Aromatic C-H |

| 3000 - 2850 | C-H stretch (sp³) | Strong | Aliphatic C-H |

| 1600 - 1475 | C=C stretch | Medium-Weak | Aromatic Ring |

| 1300 - 1000 | C-O stretch | Strong | Primary Alcohol |

| 800 - 600 | C-Cl stretch | Strong | Aryl Halide |

Interpretation:

-

The most prominent feature will be the broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the alcohol.

-

Strong peaks just below 3000 cm⁻¹ will confirm the presence of the aliphatic propyl chain.

-

Weaker absorptions just above 3000 cm⁻¹ and in the 1600-1475 cm⁻¹ region are indicative of the aromatic ring.

-

A strong C-O stretching band will appear in the fingerprint region, typically around 1050 cm⁻¹.

-

The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation

The molecular ion peak ([M]⁺˙) for C₉H₁₁ClO is expected at a mass-to-charge ratio (m/z) of 170, with a characteristic isotopic peak at m/z 172 ([M+2]⁺˙) of approximately one-third the intensity, confirming the presence of one chlorine atom. The fragmentation is predicted to proceed through established pathways for alcohols and aromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 170/172 | [C₉H₁₁ClO]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 152/154 | [C₉H₉Cl]⁺˙ | H₂O | Dehydration (loss of water) |

| 139/141 | [C₈H₈Cl]⁺ | •CH₂OH | Alpha-cleavage |

| 125 | [C₇H₆Cl]⁺ | •C₂H₅ | Benzylic cleavage |

| 111 | [C₆H₄Cl]⁺ | •C₃H₇O | Cleavage of the propyl-alcohol chain |

| 91 | [C₇H₇]⁺ | •Cl, •C₂H₄ | Rearrangement and loss of chloroethene |

Proposed Fragmentation Workflow:

The primary fragmentation pathways are initiated by the molecular ion (m/z 170/172). Key fragmentation events include:

-

Loss of Water: A common fragmentation for alcohols, leading to the ion at m/z 152/154.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a •CH₂OH radical, yielding a stable benzylic-type carbocation at m/z 139/141.

-

Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a chlorotropylium ion or related fragments around m/z 125.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocols

To acquire the data discussed in this guide, the following standard methodologies are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Acquisition

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Injector: Use a split/splitless inlet at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The outlined NMR, IR, and MS data serve as a robust framework for the identification and structural verification of this compound. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently employ these analytical techniques for quality assessment and reaction monitoring in their synthetic and developmental workflows.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(3-Chlorophenyl)propan-1-ol

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 3-(3-chlorophenyl)propan-1-ol. This document moves beyond a simple recitation of methods to offer a comprehensive understanding of the underlying principles, detailed experimental protocols, and data interpretation, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the fate of a compound in a variety of applications, from drug delivery and formulation to chemical synthesis and environmental science.[1][2][3] For a compound like this compound, understanding its solubility in a diverse range of solvents is paramount for its effective utilization and the prediction of its behavior in different environments.

This guide will provide a theoretical foundation for solubility, detail the physicochemical properties of this compound, present a comprehensive experimental protocol for determining its solubility profile using the gold-standard shake-flask method, and discuss analytical techniques for quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₉H₁₁ClO | [4] |

| Molecular Weight | 170.63 g/mol | [4] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

The XLogP3 value of 2.8 indicates a moderate lipophilicity, suggesting that this compound will likely exhibit solubility in both polar and non-polar organic solvents, with limited solubility in water. The presence of a hydroxyl group allows for hydrogen bonding, which will influence its interaction with protic solvents.[5]

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[3][6] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[2][7]

Key factors influencing the solubility of this compound include:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a high dielectric constant, are effective at dissolving polar and ionic solutes.[6] Non-polar solvents will more readily dissolve non-polar solutes.[6]

-

Hydrogen Bonding: The ability of this compound to act as a hydrogen bond donor (via its hydroxyl group) will enhance its solubility in protic solvents like alcohols and water.[5]

-

Molecular Structure: The overall size and shape of the molecule, as well as the presence of the chlorophenyl group, will impact how well it can be solvated by different solvent molecules.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.[12][14]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A starting point could be 10-20 mg.

-

Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[13][15] For some compounds and solvents, longer times may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

-

If the concentration is expected to be high, perform an accurate dilution of the filtrate with the appropriate solvent to bring it within the linear range of the analytical method.

-

Analytical Quantification

The concentration of this compound in the filtered and diluted samples can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

HPLC Method:

-

Rationale: HPLC provides high specificity and sensitivity, making it an excellent choice for quantifying the analyte in various solvent matrices. A reversed-phase method is generally suitable for a compound with the polarity of this compound.[16][17]

-

Example Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (e.g., around 210 nm, to be determined by scanning a standard solution).

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy Method:

-

Rationale: This method is simpler and faster than HPLC but may be less specific if the solvent or impurities have significant absorbance at the analytical wavelength.[18][19]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a standard solution.

-

Generate a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

Measure the absorbance of the filtered and diluted samples and determine the concentration from the calibration curve using the Beer-Lambert law.

-

Data Presentation and Interpretation

The determined solubility values should be tabulated for easy comparison across the different solvents.

Table of Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Low |

| Ethanol | Polar Protic | High |

| Methanol | Polar Protic | High |

| Acetone | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Toluene | Non-polar | Moderate |

| Hexane | Non-polar | Low to Moderate |

Note: This table presents a qualitative prediction based on the "like dissolves like" principle and the physicochemical properties of this compound. Experimental verification is required to obtain quantitative data.

The following diagram illustrates the conceptual relationship between solvent polarity and the predicted solubility of this compound.

Caption: Conceptual Model of Solute-Solvent Interactions.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of this compound. By combining a solid theoretical understanding with a detailed and robust experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is invaluable for a wide range of applications, enabling informed decisions in drug development, chemical synthesis, and other scientific endeavors.

References

- 1. teachy.ai [teachy.ai]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

- 16. helixchrom.com [helixchrom.com]

- 17. helixchrom.com [helixchrom.com]

- 18. researchgate.net [researchgate.net]

- 19. eijppr.com [eijppr.com]

An In-depth Technical Guide to the Mechanisms of Action of 3-(3-Chlorophenyl)propan-1-ol Derivatives

This guide provides a detailed exploration of the known and potential mechanisms of action for derivatives of 3-(3-Chlorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current pharmacological findings, elucidates key signaling pathways, and presents robust experimental protocols to investigate these mechanisms. Rather than a monolithic class of compounds with a single target, derivatives of this scaffold exhibit diverse biological activities contingent on their specific structural modifications. This guide will delve into the primary mechanisms identified for close analogs and derivatives: antagonism of the histamine H3 receptor, inhibition of fungal 1,3-β-D-glucan synthase, and modulation of monoamine transporters.

Histamine H3 Receptor Inverse Agonism: A CNS-Targeted Mechanism

A significant finding in the pharmacology of compounds structurally related to this compound is their activity at the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters including histamine, acetylcholine, norepinephrine, and dopamine. Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increase in histamine release and enhanced wakefulness and cognitive function.

A key example is the derivative BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine) , a potent and selective nonimidazole inverse agonist at the human H3 receptor[1]. While this compound is a 4-chloro derivative, its mechanism provides a strong rationale for investigating similar 3-chloro analogs. BF2.649 not only acts as a competitive antagonist but also as an inverse agonist, reducing the basal activity of the receptor[1]. This dual action makes it a promising candidate for conditions like narcolepsy[2].

Signaling Pathway

The canonical signaling pathway for the histamine H3 receptor involves its coupling to the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. An inverse agonist like BF2.649 would be expected to increase basal cAMP levels by preventing this constitutive inhibition.

Caption: Signaling pathway of a histamine H3 receptor inverse agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by a receptor. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor.

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: In a 96-well plate, add in order:

-

50 µL of assay buffer

-

25 µL of varying concentrations of the test compound (this compound derivative)

-

25 µL of GDP (10 µM final concentration)

-

50 µL of membrane preparation (10-20 µg of protein)

-

-

Incubation: Incubate for 15 minutes at 30°C.

-

Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (0.1 nM final concentration).

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Detection: Dry the filter plate and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of basal [³⁵S]GTPγS binding against the log concentration of the compound to determine the IC₅₀ and the degree of inverse agonism.

Antifungal Activity via 1,3-β-D-Glucan Synthase Inhibition

A distinct and compelling mechanism of action for certain derivatives is their antifungal activity. The fungal cell wall is a critical structure for viability and is a prime target for antifungal drugs. One of the key enzymes in its synthesis is 1,3-β-D-glucan synthase.

Research has identified piperazine propanol derivatives as potent inhibitors of 1,3-β-D-glucan synthase in Candida albicans[3]. Furthermore, studies on (R)-(+)-1-(4′-chlorophenyl)propan-1-ol have demonstrated its fungistatic activity against the phytopathogenic fungus Botrytis cinerea[4]. This suggests that the chlorophenyl propanol scaffold is a viable starting point for the development of novel antifungal agents. The likely mechanism for these compounds is the disruption of fungal cell wall integrity by inhibiting this crucial enzyme.

Experimental Workflow: Antifungal Susceptibility Testing

A standard method to assess the antifungal properties of a compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Caption: Experimental workflow for antifungal susceptibility testing.

Data Presentation: Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) |

| Derivative X | Candida albicans | Data | Data |

| Derivative Y | Aspergillus fumigatus | Data | Data |

| Fluconazole | Candida albicans | Control | Control |

Modulation of Monoamine Transporters

The structural similarity of this compound derivatives to known monoamine reuptake inhibitors suggests that the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are plausible targets. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants and stimulants.

For instance, 1-(3-chlorophenyl)-piperazine (mCPP), a metabolite of the antidepressant trazodone and a compound with a related chlorophenyl moiety, is known to interact with monoamine transporters[5]. Additionally, prolintane analogs, which share a phenylalkylamine scaffold, are potent inhibitors of DAT and NET[6]. It is therefore highly probable that aminating the propanol chain or incorporating it into a heterocyclic system could yield potent monoamine transporter ligands.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporter.

Methodology:

-

Cell Culture: Use HEK293 cells stably transfected with human DAT, NET, or SERT.

-

Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at room temperature.

-

Initiate Uptake: Add a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature.

-

Termination: Aspirate the medium and rapidly wash the cells with ice-cold KRH buffer to stop the uptake.

-

Lysis and Detection: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uptake at each compound concentration and determine the IC₅₀ value by non-linear regression.

Data Presentation: Monoamine Transporter Inhibition

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Derivative A | Data | Data | Data |

| Derivative B | Data | Data | Data |

| Cocaine | Control | Control | Control |

| Fluoxetine | Control | Control | Control |

Conclusion

The this compound scaffold is a versatile starting point for the development of compounds with diverse and potent biological activities. This guide has outlined three distinct and evidence-based mechanisms of action for its derivatives: histamine H3 receptor inverse agonism for CNS disorders, inhibition of fungal 1,3-β-D-glucan synthase for infectious diseases, and modulation of monoamine transporters for psychiatric and neurological conditions. The provided experimental protocols and conceptual frameworks offer a robust foundation for researchers to further investigate and characterize the therapeutic potential of this promising class of compounds.

References

- 1. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Potential Biological Activities of 3-(3-Chlorophenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 3-(3-Chlorophenyl)propan-1-ol. While primarily documented as a chemical intermediate in organic synthesis, its structural characteristics—a halogenated aromatic ring coupled to a propanol moiety—suggest a plausible, yet underexplored, pharmacological potential. Drawing upon structure-activity relationships derived from analogous compounds, this document outlines hypothesized antifungal, antibacterial, and analgesic properties. For each potential activity, a detailed, self-validating experimental protocol is presented to guide researchers in the systematic investigation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic applications.

Introduction and Physicochemical Profile

This compound (CAS No. 22991-03-3) is an organic compound featuring a propanol group attached to a chlorophenyl ring.[1] It is typically a colorless to pale yellow liquid with moderate solubility in water, a property conferred by its polar hydroxyl group and hydrophobic chlorophenyl moiety.[1] To date, its primary application has been as an intermediate in the synthesis of more complex molecules, including epoxides for natural products and pharmaceuticals.[1][2]

Despite its current role as a synthetic building block, the structural motifs within this compound are common in various biologically active molecules. The presence of a chlorinated phenyl group is a well-established feature in many antimicrobial and pharmacological agents, often enhancing their activity and metabolic stability. This guide, therefore, moves beyond its established synthetic utility to propose and detail a rigorous framework for investigating its latent biological potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22991-03-3 | [3] |

| Molecular Formula | C₉H₁₁ClO | [2][3] |

| Molecular Weight | 170.64 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| SMILES | C1=CC(=CC(=C1)Cl)CCCO | [2] |

Hypothesized Biological Activity I: Antifungal Properties

Scientific Rationale

The investigation into the antifungal potential of this compound is predicated on the known fungistatic activity of structurally similar compounds. Notably, the (R)-enantiomer of 1-(4'-chlorophenyl)propan-1-ol has demonstrated inhibitory effects against the phytopathogenic fungus Botrytis cinerea.[4] The key structural elements—a chlorophenyl group and a propanol backbone—are shared between these molecules. The chlorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, potentially enhancing its ability to disrupt fungal cell membranes or inhibit essential enzymes. We hypothesize that this compound may exhibit broad-spectrum antifungal activity against common phytopathogenic and clinically relevant fungi.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected fungal strains, based on established methodologies.[5]

Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

-

This compound

-

Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Aspergillus fumigatus)

-

Potato Dextrose Broth (PDB) or RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Fungal Inoculum Preparation: Grow fungal cultures on Potato Dextrose Agar (PDA) plates. Harvest spores and suspend them in sterile saline. Adjust the spore suspension to a concentration of approximately 1 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.

-

Add 100 µL of PDB to all wells.

-

Add 100 µL of the stock solution to the first well of each row and mix.

-

Transfer 100 µL from the first well to the second, and so on, to create a concentration gradient. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing medium and inoculum only.

-

Negative Control: Wells containing medium only.

-

Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Workflow Visualization

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Biological Activity II: Antibacterial Properties

Scientific Rationale

The exploration of antibacterial activity is justified by the broad antimicrobial efficacy of phenolic and propanol-containing compounds.[6] A related class of molecules, synthetic 1,3-bis(aryloxy)propan-2-amines, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] These compounds share a core propanol-like structure. The lipophilic nature of the chlorophenyl group in this compound may facilitate its partitioning into the bacterial cell membrane, leading to disruption of membrane integrity or vital metabolic processes. We hypothesize that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is designed to determine if the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Results from a prior MIC assay

Procedure:

-

Perform MIC Assay: First, determine the MIC of this compound against the target bacteria as described in the antifungal protocol, but using MHB and incubating at 37°C for 18-24 hours.

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from all wells that show no visible growth (i.e., at and above the MIC).

-

Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Also, plate an aliquot from the positive control well to confirm the viability of the initial inoculum.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a bactericidal effect.

Workflow Visualization

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Hypothesized Biological Activity III: Analgesic Properties

Scientific Rationale

There is precedent for analgesic activity in chlorophenyl propanol structures. A study on 1-(p-chlorophenyl)propanol, a structural isomer of the core of our target molecule, demonstrated significant peripheral analgesic properties in both mice and rats, with oral activity surpassing that of acetylsalicylic acid in some tests.[8] The mechanism of such peripheral analgesics often involves the inhibition of inflammatory mediators or the modulation of ion channels involved in nociception. The structural similarity suggests that this compound warrants investigation for similar analgesic effects.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard in vivo screening model for assessing peripheral analgesic activity.

Objective: To evaluate the ability of this compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Diclofenac sodium, 10 mg/kg)

-

0.6% acetic acid solution

Procedure:

-